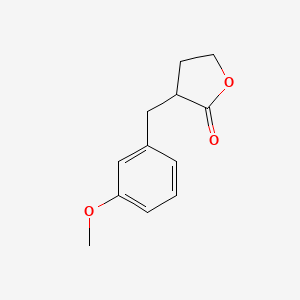
3-(3-Methoxybenzyl)dihydrofuran-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Methoxybenzyl)dihydrofuran-2(3H)-one is an organic compound that belongs to the class of tetrahydrofurans It features a tetrahydrofuran ring substituted with a 3-methoxybenzyl group and a ketone functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxybenzyl)dihydrofuran-2(3H)-one can be achieved through several methods. One common approach involves the reaction of 3-methoxybenzyl alcohol with a suitable tetrahydrofuran derivative under acidic or basic conditions. The reaction typically proceeds via nucleophilic substitution or addition mechanisms, depending on the specific reagents and conditions used.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Methoxybenzyl)dihydrofuran-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
3-(3-Methoxybenzyl)dihydrofuran-2(3H)-one has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be utilized in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of fine chemicals and as a building block for various industrial processes.
Wirkmechanismus
The mechanism of action of 3-(3-Methoxybenzyl)dihydrofuran-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes. The exact pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Methoxybenzyl alcohol
- 3-Methoxybenzyl chloride
- 3-Methoxybenzoyl chloride
Uniqueness
3-(3-Methoxybenzyl)dihydrofuran-2(3H)-one is unique due to its specific structural features, such as the presence of both a tetrahydrofuran ring and a methoxybenzyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications that similar compounds may not fulfill as effectively.
Eigenschaften
Molekularformel |
C12H14O3 |
|---|---|
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
3-[(3-methoxyphenyl)methyl]oxolan-2-one |
InChI |
InChI=1S/C12H14O3/c1-14-11-4-2-3-9(8-11)7-10-5-6-15-12(10)13/h2-4,8,10H,5-7H2,1H3 |
InChI-Schlüssel |
NIGANXKHAUYDCE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)CC2CCOC2=O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
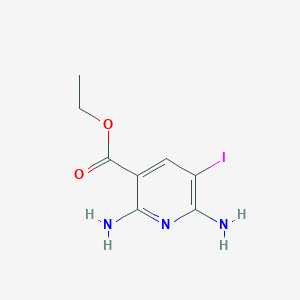
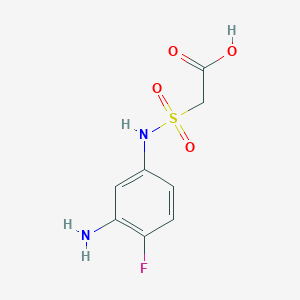
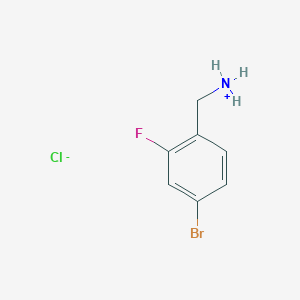
![3H-Naphtho[1,2-E][1,2]oxazine](/img/structure/B8510542.png)
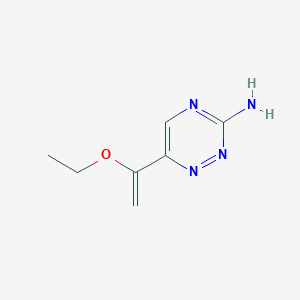
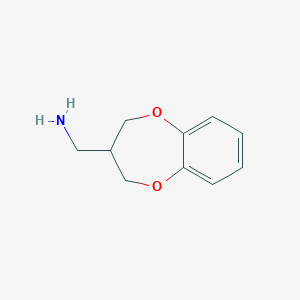
![Imidazo[1,2-b]pyridazine,6-chloro-3-ethyl-2-[[2-(2-thiazolyl)-1h-imidazol-1-yl]methyl]-](/img/structure/B8510584.png)
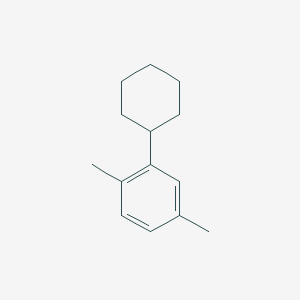
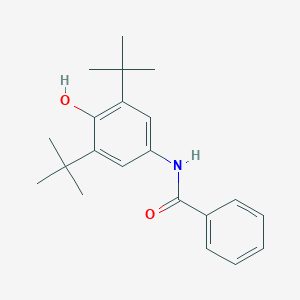
![Carbamic acid,[2-amino-4-cyano-5-[methyl(1-methylethyl)amino]phenyl]-,1,1-dimethylethyl ester](/img/structure/B8510605.png)
![3-Iodo-8-methoxy-2-phenyl-pyrano[2,3-c]pyridin-4-one](/img/structure/B8510620.png)
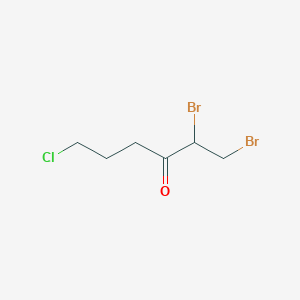
![(5-{2,4-Bis[(3S)-3-methylmorpholin-4-yl]pyrido[2,3-d]pyrimidin-7-yl}-2-methoxyphenyl)methanol D-Tartrate](/img/structure/B8510623.png)

